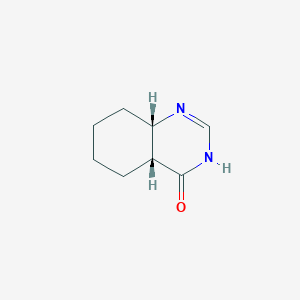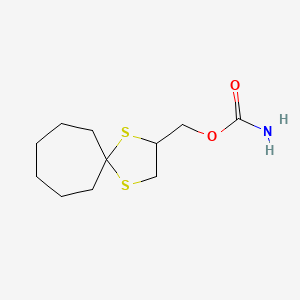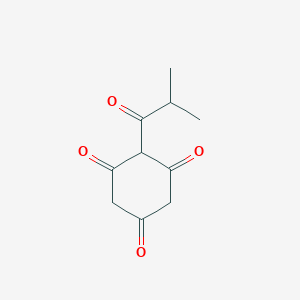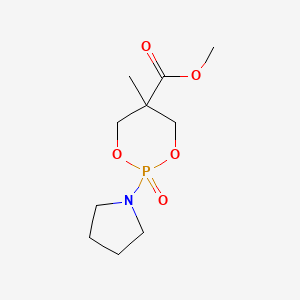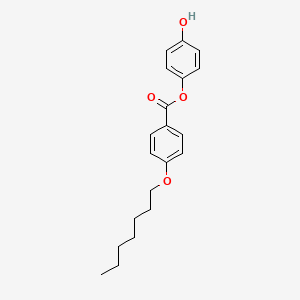
4-Hydroxyphenyl 4-(heptyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl 4-(heptyloxy)benzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a hydroxyphenyl group and a heptyloxy group attached to a benzoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-heptyloxyphenol. The reaction is carried out in the presence of an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of the compound in large quantities with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxyphenyl 4-(heptyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, and other substituted derivatives.
Applications De Recherche Scientifique
4-Hydroxyphenyl 4-(heptyloxy)benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxyphenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of various esters and known for its antimicrobial properties.
4-Heptyloxybenzoic acid: Similar in structure but with different functional groups, leading to varied chemical properties.
Uniqueness
4-Hydroxyphenyl 4-(heptyloxy)benzoate is unique due to its combination of hydroxyphenyl and heptyloxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized materials and in research focused on novel therapeutic agents .
Propriétés
Numéro CAS |
33905-65-6 |
|---|---|
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C20H24O4/c1-2-3-4-5-6-15-23-18-11-7-16(8-12-18)20(22)24-19-13-9-17(21)10-14-19/h7-14,21H,2-6,15H2,1H3 |
Clé InChI |
HINBJXTTYQGHMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


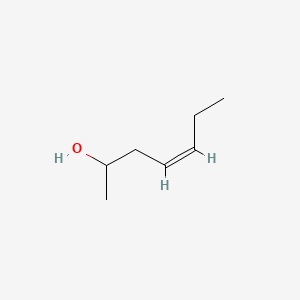
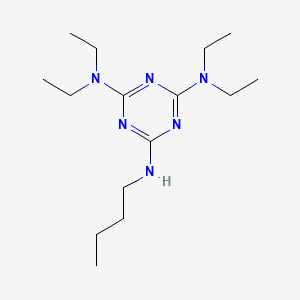
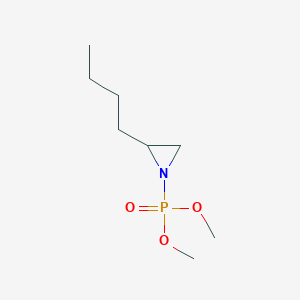
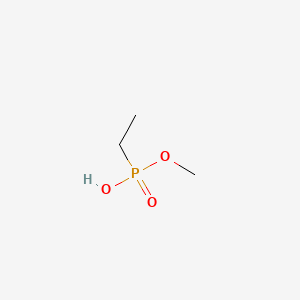

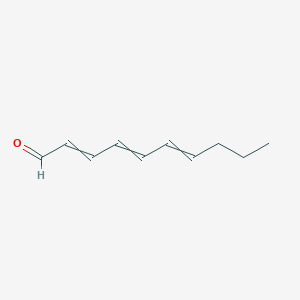
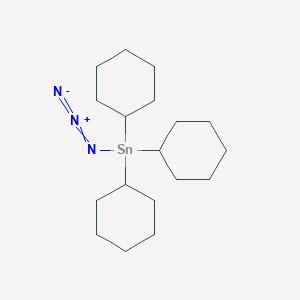

![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

